
Methyl methyl(phenyl)phosphinite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl methyl(phenyl)phosphinite is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a phenyl group, a methyl group, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl methyl(phenyl)phosphinite can be synthesized through several methods. One common approach involves the reaction of phenylphosphonous dichloride with methanol and methyl iodide in the presence of a base such as triethylamine. The reaction proceeds as follows:
PhPCl2+CH3OH+CH3I→PhP(OCH3)(CH3)+HCl+Et3N⋅HCl
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Methyl methyl(phenyl)phosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphinic acids.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphinites.
Hydrolysis: Phosphinic acids.
Propiedades
Número CAS |
94235-66-2 |
|---|---|
Fórmula molecular |
C8H11OP |
Peso molecular |
154.15 g/mol |
Nombre IUPAC |
methoxy-methyl-phenylphosphane |
InChI |
InChI=1S/C8H11OP/c1-9-10(2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clave InChI |
AYONMNBPTOIWCK-UHFFFAOYSA-N |
SMILES canónico |
COP(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


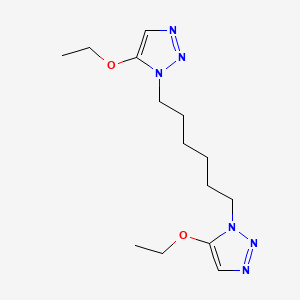
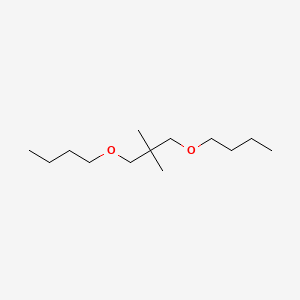
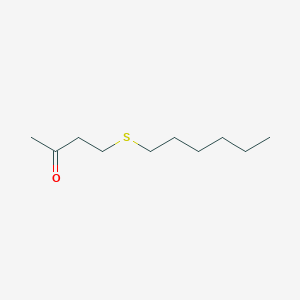

![Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate](/img/structure/B14359215.png)
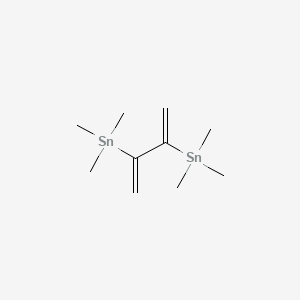
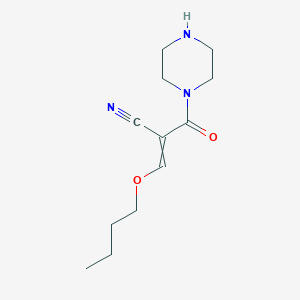
![12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane](/img/structure/B14359246.png)
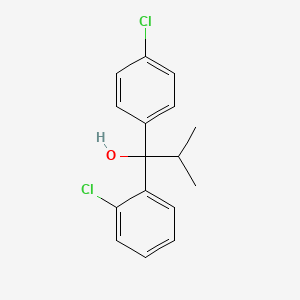
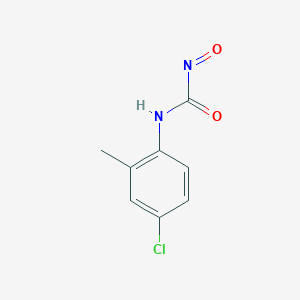
![5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine](/img/structure/B14359276.png)
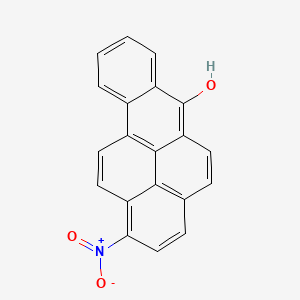
![4-(Octyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14359284.png)
![Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14359299.png)
